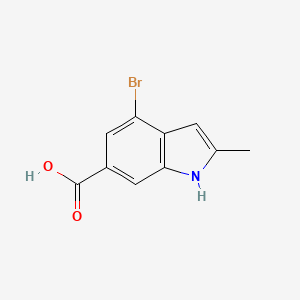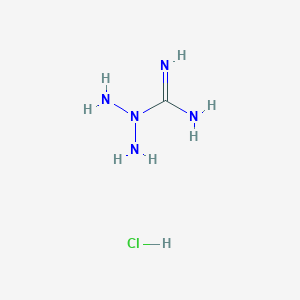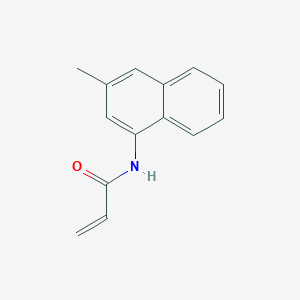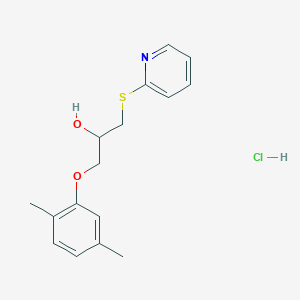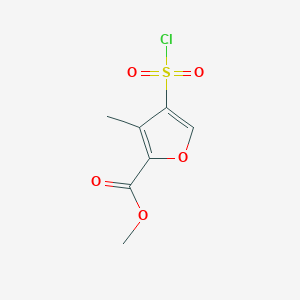![molecular formula C24H21FN2O4S B2871550 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide CAS No. 850932-69-3](/img/structure/B2871550.png)
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains an indole ring, a sulfonyl group, and a fluorophenyl group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and an R group. The fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, sulfonyl group, and fluorophenyl group would all contribute to its overall structure. The indole ring is aromatic, meaning it has a stable ring of resonating electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Fluorinated Compounds and Drug Candidates
- Development of Anti-Epileptic Drugs: Research on compounds similar to "2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide" includes the optimization of anti-epileptic drug candidates. For instance, the identification of DSP-0565 as a broad-spectrum anti-epileptic drug candidate through the optimization of sulfonamide compounds demonstrates the potential of fluorinated and methoxyphenyl components in developing neurological disorder treatments (Tanaka et al., 2019).
Chemical Synthesis and Modification
- Synthetic Methodologies: The use of alkali metal fluorides for the enantiocontrolled synthesis of fluorocarboxylic acids and fluorobenzene derivatives showcases the versatility of fluorinated compounds in synthetic chemistry, providing a foundation for the synthesis and modification of complex molecules, including those similar to the compound (Fritz-Langhals, 1994).
Pharmacological Applications
- Anti-Cancer and Enzyme Inhibitory Activities: The synthesis and evaluation of novel sulfonamide derivatives, including those with structural similarities to the target compound, have shown promising anticancer effects and enzyme inhibitory activities. Such studies highlight the therapeutic potential of compounds with sulfonamide and acetamide functionalities in treating various cancers and modulating enzyme activities (Virk et al., 2018).
Material Science Applications
- Proton Exchange Membranes: Research on poly(arylene ether sulfone)s with sulfonated side chains, including fluorophenyl and methoxyphenyl groups, contributes to the development of proton exchange membranes for fuel cell applications. These studies demonstrate the importance of such functional groups in designing materials with high proton conductivity and low water uptake, relevant for energy technologies (Kim et al., 2008).
Safety And Hazards
Direcciones Futuras
Future research on this compound could involve further studies on its synthesis, its physical and chemical properties, and its potential uses. This could include exploring its potential as a pharmaceutical drug, studying its interactions with various biological targets, and developing methods for its large-scale synthesis .
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-20-12-10-19(11-13-20)26-24(28)16-32(29,30)23-15-27(22-5-3-2-4-21(22)23)14-17-6-8-18(25)9-7-17/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJPZIBBWPLBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)
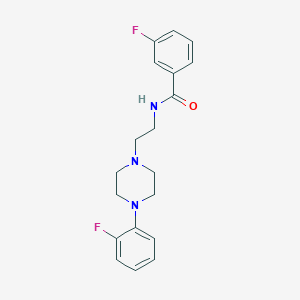
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)
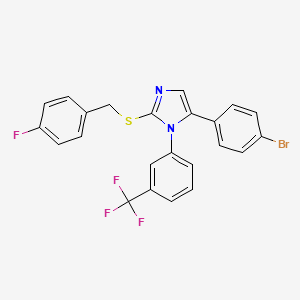
![(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2871476.png)
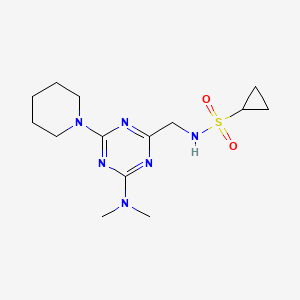
![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)
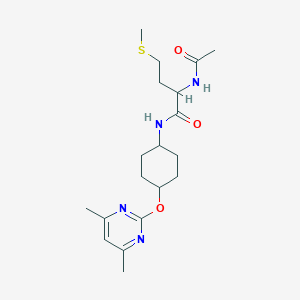
![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)
